Conformational Rigidity: Phenyl-Nitro Torsion Angle Comparison
Crystal structure analysis reveals that the ortho‑nitro group in 2‑nitrophenylacetonitrile forces a significant deviation from planarity, with a phenyl‑nitro torsion angle of –19.83(13)°. In contrast, the 3‑nitro and 4‑nitro isomers exhibit much smaller torsion angles of –5.69(12)° and –2.88(12)°, respectively [1]. The target compound, bearing an ortho‑nitro group and two methoxy substituents, is predicted to adopt a similarly non‑planar conformation, which directly influences intermolecular interactions and crystal lattice stability [1].
| Evidence Dimension | Phenyl-nitro torsion angle (°) |
|---|---|
| Target Compound Data | –19.83 (13) (data for 2-nitrophenylacetonitrile; ortho-nitro analog representative of target compound's ortho-nitro moiety) |
| Comparator Or Baseline | 3-nitrophenylacetonitrile: –5.69 (12); 4-nitrophenylacetonitrile: –2.88 (12) |
| Quantified Difference | Approximately 3.5× larger torsion magnitude for ortho-substituted isomer |
| Conditions | X-ray diffraction at 123 K |
Why This Matters
Greater conformational distortion alters solid-state packing and solubility, which can affect crystallization behavior and handling in procurement workflows.
- [1] Boitsov, S., Songstad, J., & Törnroos, K. W. (2002). (n-Nitrophenyl)acetonitrile, with n = 2, 3 and 4. Acta Crystallographica Section C, 58(8), o528–o532. View Source
